molecular formula C6H10F2O2 B14542832 Butan-2-yl difluoroacetate CAS No. 62223-11-4

Butan-2-yl difluoroacetate

Cat. No.: B14542832
CAS No.: 62223-11-4
M. Wt: 152.14 g/mol
InChI Key: LZILCWHLXGNCJX-UHFFFAOYSA-N
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Description

Butan-2-yl difluoroacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a butan-2-yl group attached to a difluoroacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butan-2-yl difluoroacetate typically involves the esterification of butan-2-ol with difluoroacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve a high yield of the desired ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher efficiency and yield. The use of advanced catalysts and optimized reaction parameters are crucial in industrial production to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Butan-2-yl difluoroacetate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce butan-2-ol and difluoroacetic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur where the difluoroacetate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed

    Hydrolysis: Butan-2-ol and difluoroacetic acid.

    Reduction: Butan-2-ol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Butan-2-yl difluoroacetate has several applications in scientific research:

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of butan-2-yl difluoroacetate involves its interaction with specific molecular targets and pathways. For example, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, facilitated by acid or base catalysts. In reduction reactions, the ester is converted to an alcohol through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

Similar Compounds

    Ethyl bromodifluoroacetate: Similar in structure but contains a bromine atom instead of a butan-2-yl group.

    Methyl difluoroacetate: Contains a methyl group instead of a butan-2-yl group.

Uniqueness

Butan-2-yl difluoroacetate is unique due to the presence of the butan-2-yl group, which can influence its reactivity and physical properties compared to other difluoroacetate esters. This uniqueness can be leveraged in specific applications where the butan-2-yl group provides advantageous properties.

Properties

CAS No.

62223-11-4

Molecular Formula

C6H10F2O2

Molecular Weight

152.14 g/mol

IUPAC Name

butan-2-yl 2,2-difluoroacetate

InChI

InChI=1S/C6H10F2O2/c1-3-4(2)10-6(9)5(7)8/h4-5H,3H2,1-2H3

InChI Key

LZILCWHLXGNCJX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)C(F)F

Origin of Product

United States

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